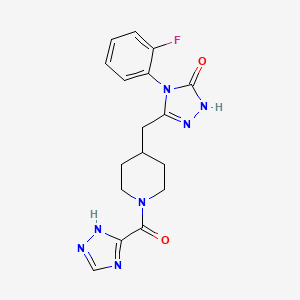
3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H18FN7O2 and its molecular weight is 371.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule notable for its dual triazole structure and piperidine moiety. This compound's unique architecture suggests potential biological activities relevant to medicinal chemistry, particularly in antifungal and anticancer applications.
Structural Overview
This compound features:
- Two triazole rings : Known for their diverse biological activities, particularly in antifungal and anticancer agents.
- Piperidine moiety : Often utilized for enhancing the pharmacological properties of compounds.
- Fluorophenyl group : This substitution may improve the compound's efficacy and selectivity towards biological targets.
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole core exhibit significant antifungal properties. For instance, studies have shown that various triazole derivatives possess broad-spectrum antifungal activity against pathogens such as Candida and Aspergillus species. The presence of the triazole ring in our compound suggests a similar potential.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Structure Features | Antifungal Activity |
|---|---|---|
| Posaconazole | Triazole with piperazine | Effective against Aspergillus |
| Fluconazole | Triazole with fluorine substitutions | Broad-spectrum activity |
| 3-(5-amino-1H-1,2,4-triazol-3-yl) | Amino-substituted triazole | Moderate activity against Candida |
Studies have demonstrated that compounds with similar structures to our target exhibit Minimum Inhibitory Concentration (MIC) values suggesting varying degrees of antifungal efficacy. For example, compounds classified as having "excellent" activity show MIC values between 0.06 to 2μg/mL .
Anticancer Activity
The triazole scaffold is also recognized for its anticancer properties. Recent investigations into related compounds have highlighted their ability to inhibit cancer cell proliferation through mechanisms involving interaction with specific enzymes and receptors.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Type | Mechanism of Action |
|---|---|---|
| Sorafenib | Liver cancer | Inhibition of multiple kinases |
| 1H-Triazole derivatives | Various cancers | Induction of apoptosis via receptor modulation |
In vitro studies have shown that similar triazole derivatives can effectively induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .
Case Studies
A notable case study involved a series of triazole-containing compounds evaluated for their anticancer efficacy against breast cancer cell lines. The derivatives demonstrated significant potency with IC50 values ranging from 6.0 nM to 290 nM across different analogs . The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine and fluorophenyl groups significantly influenced biological activity.
Mechanistic Insights
The mechanism of action for the compound likely involves:
- Targeting specific enzymes : Such as those involved in fungal cell wall synthesis or cancer cell proliferation.
- Intermolecular interactions : Including hydrogen bonding and hydrophobic interactions that enhance binding affinity to biological targets.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2/c18-12-3-1-2-4-13(12)25-14(21-23-17(25)27)9-11-5-7-24(8-6-11)16(26)15-19-10-20-22-15/h1-4,10-11H,5-9H2,(H,23,27)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBRLMITHNZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














